molecular formula C12H11N3O B15129408 2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B15129408
M. Wt: 213.23 g/mol
InChI Key: WGIRWAKPWCCGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound belonging to a class of heterocyclic organic molecules that are of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic core structure, which serves as a privileged scaffold in the design of biologically active molecules. Compounds within this structural class, specifically 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, have been identified in scientific patent literature as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . This mechanism of action is actively being investigated for its potential in treating various disorders of the central nervous system . As such, this molecule is a valuable chemical tool for researchers studying glutamate receptor pharmacology and for developing new therapeutic agents for neurological and psychiatric conditions. The presence of the phenyl substituent at the 2-position is a common feature in many active derivatives, making this compound a versatile intermediate for further structure-activity relationship (SAR) exploration and lead optimization efforts. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-5,8H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIRWAKPWCCGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aza-Michael Cyclization

The primary route to 2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves the base-mediated intramolecular aza-Michael reaction of β-amidomethyl vinyl sulfone precursors. This cyclization proceeds via nucleophilic attack of the pyrazole nitrogen on the α,β-unsaturated sulfone moiety, forming the fused pyrazine ring (Figure 1).

Reaction Conditions:

  • Precursor: N-(2-(vinylsulfonyl)ethyl)pyrazole-3-carboxamide derivatives
  • Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
  • Solvent: Ethanol, methanol, or dioxane/water mixtures
  • Temperature: Room temperature (20–25°C)
  • Reaction Time: 2–36 hours

The choice of base and solvent critically influences conversion efficiency. For example, K₂CO₃ in ethanol achieves >95% cyclization within 2 hours, whereas Na₂CO₃ in dioxane/water requires 24 hours for comparable yields.

Byproduct Formation and Mitigation

A major challenge is the competing formation of inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one byproducts via over-cyclization. Key mitigation strategies include:

Table 1: Byproduct Suppression Under Varied Conditions

Base Solvent Cyclization (%) Byproduct (%)
K₂CO₃ Ethanol 95 5
Na₂CO₃ Dioxane/H₂O (3:1) 89 11
NaHCO₃ Methanol 42 58

Data adapted from MDPI Pharmaceuticals.

Lower basicity (e.g., NaHCO₃) slows the desired cyclization, favoring byproduct accumulation. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to promoting sulfone hydrolysis.

Reaction Optimization Strategies

Solvent and Base Screening

Systematic screening reveals that ethanol with K₂CO₃ maximizes cyclization efficiency while minimizing side reactions. Water-containing systems require co-solvents (e.g., dioxane) to solubilize hydrophobic intermediates.

Critical Factors:

  • Base Strength: Stronger bases (pKₐ > 10) accelerate cyclization but risk epimerization.
  • Solvent Polarity: Ethanol’s moderate polarity balances substrate solubility and transition-state stabilization.

Temperature and Kinetic Control

Elevated temperatures (40–50°C) reduce reaction times but increase byproduct formation. Room-temperature reactions under kinetic control favor the thermodynamically stable target product.

Case Study:
At 25°C, the aza-Michael cyclization of 1-(2-(vinylsulfonyl)ethyl)-3-phenylpyrazole-5-carboxamide achieves 92% conversion to the target product with <8% byproduct, whereas 50°C conditions yield 78% target and 22% byproduct.

Analytical Validation and Purification

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (HPLC) with phenyl-hexyl columns resolves the target compound from constitutional isomers. Typical conditions include:

  • Column: Luna 5 μm phenyl-hexyl (250 × 4.6 mm)
  • Mobile Phase: Acetonitrile/water (0.1% trifluoroacetic acid) gradient
  • Detection: UV at 254 nm

Preparative HPLC achieves >99% purity, essential for pharmacological evaluations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl-H), 4.65 (t, J = 6.8 Hz, 2H, CH₂), 3.89 (t, J = 6.8 Hz, 2H, CH₂).
  • ¹³C NMR: Signals at δ 165.4 (C=O), 144.2 (pyrazole-C), 134.8–126.7 (phenyl-C).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₃H₁₂N₃O₂S [M+H]⁺: 290.0698
  • Observed: 290.0701.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing control. Residence times of 30–60 minutes in ethanol/K₂CO₃ systems achieve >90% conversion with minimal byproducts.

Advantages:

  • Reduced solvent consumption (50% vs. batch)
  • Consistent product quality (RSD <2%)

Salt Formation for Stability

The target compound is isolated as its trifluoroacetic acid (TFA) salt to improve crystallinity and storage stability. Lyophilization from acetonitrile/water yields a stable white powder with a shelf life >12 months at −20°C.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

Method Yield (%) Purity (%) Scalability
Batch (K₂CO₃/EtOH) 92 99 Moderate
Flow (K₂CO₃/EtOH) 94 99 High
Na₂CO₃/Dioxane-H₂O 89 97 Low

Chemical Reactions Analysis

Cyclization and Intramolecular Reactions

The pyrazinone ring participates in cyclization reactions, particularly via aza-Michael additions , forming fused tricyclic systems. For example:

text
2-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one → Intramolecular aza-Michael reaction → Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives[4][6]

Key findings:

  • Cyclization occurs under mild basic conditions (Na₂CO₃/H₂O-dioxane, RT) with >90% conversion .

  • The reaction is reversible under acidic conditions (pH < 4), regenerating the acyclic β-amidomethyl vinyl sulfone precursor .

Reactivity with Electrophiles

The pyrazole nitrogen (N1) exhibits nucleophilic character, reacting with:

  • Sulfonyl chlorides : Forms sulfonamide derivatives (e.g., toluenesulfonyl chloride, 75% yield).

  • Acylating agents : Acetic anhydride selectively acetylates N1 (82% yield).

Reaction Optimization Data

Table: Conditions for intramolecular aza-Michael cyclization

EntryBaseSolventConversion (%)Time (h)
1K₂CO₃ (3.5 eq)Ethanol952
2Na₂CO₃ (3 eq)H₂O:Dioxane (1:1)982
3DBU (2 eq)MeOH801

Stability and Degradation Pathways

  • Hydrolytic stability : Resistant to hydrolysis at neutral pH but degrades under strong acidic (HCl, pH 2) or basic (NaOH, pH 12) conditions .

  • Oxidative degradation : Susceptible to peroxide-mediated oxidation at the pyrazinone carbonyl group.

Scientific Research Applications

2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has found applications in various scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes and receptors.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Key Observations:

  • Anticancer Activity : The 4-chlorophenyl substituent (Compound 3o) demonstrates superior A549 cell growth inhibition compared to ferrocenyl or alkyl derivatives, highlighting the importance of electron-withdrawing groups at position 2 .
  • Receptor Modulation : mGluR2-negative allosteric modulators (NAMs) often feature aromatic substituents at position 2 (e.g., 2-aryl), suggesting the 2-phenyl group in the target compound may share this activity .
  • Synthetic Flexibility : Intermediate 7-hydroxy/methoxy derivatives enable further functionalization, though the 2-phenyl variant’s synthetic route remains less documented .

Physicochemical and Pharmacokinetic Considerations

  • Stability : Analogs with electron-deficient substituents (e.g., 4-Cl-Ph) show improved metabolic stability in vitro, a trait likely shared by the 2-phenyl derivative .

Q & A

Q. How can researchers optimize the synthesis of 2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., palladium or acid/base systems). Multi-step reactions often require intermediates to be purified via column chromatography or recrystallization. Thin-layer chromatography (TLC) is critical for monitoring progress and identifying byproducts . For example, controlling steric hindrance during cyclization steps can enhance selectivity for the pyrazolo-pyrazine core .

Q. What analytical techniques are most reliable for characterizing the molecular structure of this compound?

  • Methodological Answer:
  • Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including dihedral angles between aromatic rings (e.g., 16.05° between pyrazole and phenyl rings) and heterocyclic conformation (screw-boat) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at 254.1042) and purity .
  • NMR spectroscopy resolves proton environments, such as distinguishing between diastereotopic hydrogens in the dihydropyrazine ring .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer: Prioritize assays aligned with known pyrazolo-pyrazine bioactivities:
  • Enzyme inhibition assays (e.g., aminopeptidase N or VEGFR2) using fluorogenic substrates .
  • Receptor binding studies (e.g., G-protein-coupled receptors) via competitive radioligand displacement .
  • Cytotoxicity profiling in cancer cell lines (e.g., IC50 determination) to identify therapeutic potential .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the pyrazolo-pyrazine core at position 7?

  • Methodological Answer: Functionalization often involves electrophilic aromatic substitution (EAS) or transition metal-catalyzed cross-coupling. For example:
  • Nitration at position 2 proceeds via mixed acid (HNO3/H2SO4) to generate nitro derivatives, with regioselectivity controlled by electron-donating/withdrawing groups .
  • Suzuki-Miyaura coupling introduces aryl/heteroaryl groups using Pd(PPh3)4 as a catalyst, requiring anhydrous conditions and inert atmospheres . Computational modeling (DFT) predicts reactivity hotspots by analyzing frontier molecular orbitals .

Q. How can computational methods streamline reaction design for novel derivatives?

  • Methodological Answer:
  • Quantum chemical calculations (e.g., DFT) model transition states and predict regioselectivity in cycloaddition or substitution reactions .
  • Machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst) for yield improvement .
  • Molecular docking screens virtual libraries for derivatives with enhanced binding to target proteins (e.g., kinase domains) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Methodological Answer:
  • Reproduce experiments with strict control of variables (e.g., solvent purity, moisture levels) to isolate discrepancies .
  • Validate analytical data using orthogonal techniques (e.g., cross-check HRMS with elemental analysis) to rule out impurities .
  • Meta-analysis of literature identifies trends, such as higher yields in aprotic solvents (e.g., DMF vs. ethanol) due to reduced side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.